trans-2-Hexenoic acid
Overview
Description
Synthesis Analysis
The synthesis of trans-2-hexenoic acid and its derivatives often involves various chemical reactions including condensation, oxidation, and hydroxycarbonylation. Stoffel and Pruss (1967) described a general procedure for the synthesis of 2-trans polyenoic fatty acids, which involves several steps including reduction, tosylation, oxidation, and Doebner condensation (Stoffel & Pruss, 1967). Another method for synthesizing hexenoic acid involves the condensation of malonic acid and butyraldehyde with catalysts, demonstrating the synthesis's simplicity and high yield (Han Minjie, 2009).
Molecular Structure Analysis
The molecular structure of trans-2-hexenoic acid is crucial for its chemical properties and reactions. The formation of its structure can be studied through various spectroscopic methods such as FT-IR, UV-Vis, and NMR, providing insights into its electronic and vibrational characteristics (Surendar et al., 2021).
Chemical Reactions and Properties
Trans-2-Hexenoic acid undergoes several chemical reactions, including oxidation and enzymatic reactions. Alshammari (2016) demonstrated the oxidation of 2-hexenal to carboxylic acid using air as an oxidant in the presence of gold catalysts supported on MnO2, highlighting the catalysts' effectiveness (Alshammari, 2016).
Scientific Research Applications
It is used as a solvent additive in polymer-polymer non-fullerene solar cells, enhancing phase segregation and improving device performance (Zhang et al., 2017).
Methyl trans-2-hexenoate is utilized in the synthesis of various isomers of methyl 3- and 4-hexenoates (Kukula & Červený, 1999).
Trans-2-Hexenoic acid acts as a potent inhibitor of the enzymatic synthesis of S-adenosyl-L-methionine in rat liver and yeast (Coulter, Lombardini, & Talalay, 1974).
Its derivatives, like trans-2-hexene-1,6-diol and trans-2-octenol, are used in the total synthesis of complex organic compounds (Egmond, Pabon, & Dorp, 1977).
2-oxo-cis-4-hexenoic acid is a key intermediate in the microbial degradation of steroid ring A (Coulter & Talalay, 1968).
Trans-2-hexenal treatment significantly decreases natural and Botrytis cinerea infections in tomato fruits, potentially promoting systemic resistance (Guo et al., 2014).
Seasonal variations in trans-2-hexenal and linolenic acid in Thea sinensis leaves suggest potential therapeutic applications (Hatanaka, Kajiwara, & Sekiya, 1976).
Trans-3-methyl-2-hexenoic acid, a similar compound, has been identified in the sweat of schizophrenic patients (Perry, Melançon, Lesk, & Hansen, 1970; Smith, Thompson, & Koster, 1969).
Trans-2-Hexenal can be a source of secondary organic aerosols (SOAs) in coastal atmospheres or industrial areas with high chlorine concentrations (Grira et al., 2022).
Studies have focused on the oxidation of related compounds, like trans-methyl-3-hexenoate, in jet-stirred reactors (Zhang, Togbé, Dayma, & Dagaut, 2014).
Safety And Hazards
Trans-2-Hexenoic acid is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . Therefore, it is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
(E)-hex-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIONDZDPPYHYKY-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884601 | |
Record name | 2-Hexenoic acid, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | trans-Hex-2-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
217.00 °C. @ 760.00 mm Hg | |
Record name | trans-Hex-2-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
Record name | trans-Hex-2-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Hexenoic acid, (2E)- | |
CAS RN |
13419-69-7, 1191-04-4, 1289-40-3 | |
Record name | trans-2-Hexenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13419-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexenoic acid, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexenoic acid, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hexenoic acid, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HEXENOIC ACID, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ24908VRU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
28.00 to 34.00 °C. @ 760.00 mm Hg | |
Record name | trans-Hex-2-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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